rostratin C

Description

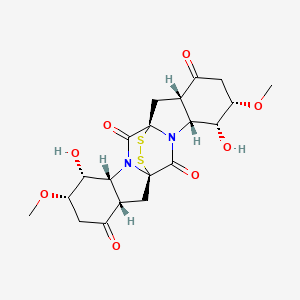

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H24N2O8S2 |

|---|---|

Molecular Weight |

484.5 g/mol |

IUPAC Name |

(1R,4R,5R,6S,9S,11R,14R,15R,16S,19S)-5,15-dihydroxy-6,16-dimethoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docosane-2,8,12,18-tetrone |

InChI |

InChI=1S/C20H24N2O8S2/c1-29-11-3-9(23)7-5-19-18(28)22-14-8(10(24)4-12(30-2)16(14)26)6-20(22,32-31-19)17(27)21(19)13(7)15(11)25/h7-8,11-16,25-26H,3-6H2,1-2H3/t7-,8-,11+,12+,13-,14-,15+,16+,19-,20-/m1/s1 |

InChI Key |

WZZFRBNMRXVFNQ-UDLXUQTMSA-N |

SMILES |

COC1CC(=O)C2CC34C(=O)N5C6C(CC5(C(=O)N3C2C1O)SS4)C(=O)CC(C6O)OC |

Isomeric SMILES |

CO[C@H]1CC(=O)[C@H]2C[C@@]34C(=O)N5[C@@H]6[C@H](C[C@]5(C(=O)N3[C@H]2[C@H]1O)SS4)C(=O)C[C@@H]([C@@H]6O)OC |

Canonical SMILES |

COC1CC(=O)C2CC34C(=O)N5C6C(CC5(C(=O)N3C2C1O)SS4)C(=O)CC(C6O)OC |

Synonyms |

rostratin C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Rostratin C

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The detailed molecular mechanism of action for Rostratin C has not yet been fully elucidated in published scientific literature. The following guide summarizes the known cytotoxic activity of this compound and presents a proposed mechanism of action based on its chemical structure and the well-documented activities of related compounds in the epithiodiketopiperazine (ETP) class of mycotoxins.

Introduction to this compound

This compound is a cytotoxic, sulfur-containing secondary metabolite produced by the marine-derived fungus Exserohilum rostratum.[1] It belongs to the epithiodiketopiperazine (ETP) class of mycotoxins, a group of fungal toxins characterized by a reactive disulfide bridge, which is believed to be central to their biological activity.[2][3][4] The structure of this compound, like other ETPs, makes it a subject of interest for its potential as an anticancer agent.

Cytotoxic Activity of this compound

The primary reported biological activity of this compound is its cytotoxicity against cancer cell lines. Quantitative data on its potency is limited, but studies have established its inhibitory concentration.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| This compound | HCT-116 (Human Colon Carcinoma) | Not Specified | 0.76 µg/mL | [1] |

Table 1: Summary of Reported IC50 Value for this compound.

Proposed Mechanism of Action

Based on the known mechanisms of action for structurally related ETP mycotoxins such as gliotoxin and chaetocin, a multi-faceted mechanism of action for this compound can be proposed. The core of this proposed mechanism centers on the reactivity of the disulfide bridge.

3.1. Induction of Oxidative Stress via Redox Cycling

The disulfide bridge is the key functional feature of ETPs, enabling them to undergo redox cycling within the cell.[2][3] This process is hypothesized to be a primary driver of this compound's cytotoxicity.

-

Step 1: Reduction: The disulfide bridge of this compound is reduced by intracellular thiols, such as glutathione (GSH), to form a dithiol.

-

Step 2: Oxidation and ROS Generation: This dithiol form of this compound can then react with molecular oxygen, re-forming the disulfide bridge and generating reactive oxygen species (ROS), such as superoxide anions.

-

Step 3: Oxidative Stress: This continuous cycle of reduction and oxidation leads to an accumulation of ROS, overwhelming the cell's antioxidant capacity and inducing a state of severe oxidative stress. This oxidative stress can damage cellular components, including lipids, proteins, and DNA.

3.2. Covalent Modification and Inactivation of Proteins

The disulfide bridge can directly react with thiol (-SH) groups on cysteine residues within cellular proteins.[2] This can lead to the formation of mixed disulfides, altering the protein's three-dimensional structure and inhibiting its function. Potential protein targets could include enzymes critical for cell survival and proliferation. For example, the related ETP, chaetocin, is known to inhibit thioredoxin reductase (TrxR), a key enzyme in cellular redox balance, with an IC50 of 4 μM.[5]

3.3. Induction of Apoptosis

The accumulation of ROS and dysfunction of key proteins are potent triggers for programmed cell death, or apoptosis. The proposed apoptotic pathway induced by this compound is likely mediated by the intrinsic (mitochondrial) pathway, similar to what is observed with gliotoxin.[6][7]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Oxidative stress can lead to the activation of pro-apoptotic Bcl-2 family proteins like Bax and Bak.[7][8] These proteins oligomerize in the outer mitochondrial membrane, leading to the formation of pores.

-

Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytosol.[6][7]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[6][7]

Visualizations of Proposed Mechanisms

Caption: Proposed redox cycling of this compound leading to the generation of Reactive Oxygen Species (ROS).

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound via ROS generation.

Standard Experimental Protocols for Mechanism of Action Studies

While specific experimental protocols for this compound are not available, the following are standard methodologies used to investigate the cytotoxic and apoptotic mechanisms of novel compounds.

5.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Seed cancer cells (e.g., HCT-116) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value from the dose-response curve.

-

5.2. Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to detect exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.

-

Methodology:

-

Treat cells with this compound at the desired concentration and time point.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. The populations are identified as follows:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

5.3. Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify changes in the expression levels of specific proteins involved in signaling pathways.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies against the protein of interest (e.g., Bcl-2, Bax, Caspase-3, cleaved Caspase-3) and a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

-

Methodology:

-

Treat cells with this compound and prepare total protein lysates.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate equal amounts of protein on a polyacrylamide gel (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify band intensities relative to a loading control (e.g., GAPDH or β-actin).

-

Conclusion and Future Directions

This compound demonstrates cytotoxic activity against human cancer cells. While its precise mechanism of action is yet to be determined, its classification as an epithiodiketopiperazine strongly suggests a mechanism involving the induction of oxidative stress and subsequent apoptosis, driven by its reactive disulfide bridge. This proposed mechanism is analogous to that of other well-studied ETPs like gliotoxin and chaetocin.

Future research should focus on validating this proposed mechanism through direct experimental evidence. Key areas of investigation include:

-

Measuring ROS production in this compound-treated cells.

-

Identifying specific protein targets of this compound through proteomic approaches.

-

Confirming the induction of apoptosis and elucidating the specific signaling pathways involved (e.g., activation of caspases, changes in Bcl-2 family protein expression).

-

Investigating the effect of this compound on the cell cycle.

A thorough understanding of the molecular targets and signaling pathways modulated by this compound will be crucial for evaluating its potential as a novel therapeutic agent in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The epipolythiodioxopiperazine (ETP) class of fungal toxins: distribution, mode of action, functions and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gliotoxin Isolated from Marine Fungus Aspergillus sp. Induces Apoptosis of Human Cervical Cancer and Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gliotoxin - Wikipedia [en.wikipedia.org]

Prostratin's Therapeutic Potential in Oncology: A Technical Overview of its Biological Targets and Mechanisms of Action

For Immediate Release

This technical guide provides an in-depth analysis of the biological targets of prostratin, a non-tumor-promoting phorbol ester, in cancer cells. It is intended for researchers, scientists, and professionals in drug development. The document outlines the molecular interactions and signaling pathways affected by prostratin, supported by quantitative data and detailed experimental methodologies.

Core Biological Targets and Molecular Interactions

Prostratin, a natural compound first isolated from the Samoan medicinal plant Homalanthus nutans, has demonstrated significant anti-cancer properties. Unlike other phorbol esters, prostratin exhibits tumor-suppressing activities.[1] Its primary mechanism of action involves the activation of Protein Kinase C (PKC), a family of enzymes that play a crucial role in cellular signaling pathways governing cell growth, differentiation, and apoptosis.[1][2]

A key discovery has been the identification of Salt-Inducible Kinase 3 (SIK3) as a novel drug target for prostratin.[3][4] Mechanistic studies have revealed that prostratin downregulates the expression of SIK3, which in turn inhibits the expression of the chemokine receptor CXCR4 in breast cancer cells.[3][4] CXCR4 is a well-established factor in cancer cell migration and metastasis.[3]

Furthermore, prostratin has been shown to inhibit the interaction between K-Ras and calmodulin, thereby interfering with the oncogenic potential of K-Ras-driven cancers.[3] In acute myeloid leukemia (AML) cell lines, prostratin induces G1 cell cycle arrest by affecting the phosphorylation of the retinoblastoma protein (pRb) and modulating the levels of cyclin-dependent kinases (CDKs) and the cell cycle inhibitor p21.[2] This anti-proliferative activity is linked to the activation of the MEK/ERK/MAP signaling pathway, which is dependent on PKC.[2]

Quantitative Data on Prostratin's Cytotoxicity

The cytotoxic effects of prostratin have been quantified in various breast cancer cell lines, demonstrating its selective efficacy against cancer cells, particularly under conditions mimicking the tumor microenvironment.

| Cell Line | Culture Condition | IC50 (µM) |

| MCF-7 | Basal | 35 |

| MCF-7 | High Salt Stimulating | 7 |

| MDA-MB-231 | High Salt Stimulating | Not specified |

| BT-20 | High Salt Stimulating | Not specified |

| AU-565 | High Salt Stimulating | Not specified |

| MCF10A (non-malignant) | Not specified | 7-fold less sensitive than cancer cell lines |

Data sourced from studies on breast cancer cell lines.[3][4]

Signaling Pathways Modulated by Prostratin

Prostratin's anti-cancer effects are mediated through the modulation of specific signaling pathways. The following diagrams illustrate these pathways.

Caption: Prostratin inhibits the SIK3-CXCR4 signaling axis.

Caption: Prostratin activates the PKC-MEK-ERK pathway.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the biological targets of prostratin.

Cell Culture and Proliferation Assay

Objective: To determine the cytotoxic effect of prostratin on cancer cells.

Methodology:

-

Cell Seeding: Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) and a non-malignant breast epithelial cell line (MCF10A) are seeded in 96-well plates at a density of 5,000 cells per well.

-

Treatment: After 24 hours of incubation, cells are treated with varying concentrations of prostratin (e.g., 0-100 µM) for 72 hours. For experiments mimicking the tumor microenvironment, cells are cultured in media supplemented with high salt (Δ0.05 M NaCl) and sub-minimal IL-17 (0.1 ng/ml).[4]

-

MTT Assay: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of prostratin that inhibits 50% of cell growth, is calculated from the dose-response curve.

Western Blot Analysis

Objective: To analyze the effect of prostratin on the expression of target proteins.

Methodology:

-

Cell Lysis: Cancer cells are treated with prostratin for a specified time, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., SIK3, p-ERK, total ERK, β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: General experimental workflow for studying prostratin.

Conclusion

Prostratin presents a promising profile as a multi-targeted anti-cancer agent. Its ability to activate PKC while inhibiting the pro-oncogenic SIK3-CXCR4 axis highlights its unique mechanism of action. The selective cytotoxicity towards cancer cells, especially under conditions that mimic the tumor microenvironment, warrants further preclinical and clinical investigation. The detailed methodologies and pathway analyses provided in this guide offer a solid foundation for future research into the therapeutic applications of prostratin in oncology.

References

- 1. Prostratin: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Potential anticancer effect of prostratin through SIK3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential anticancer effect of prostratin through SIK3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

"discovery and isolation of rostratin C"

An In-depth Technical Guide to the Discovery and Isolation of Rostratin C

Introduction

This compound is a naturally occurring cytotoxic disulfide compound that has garnered interest within the scientific community for its biological activity.[1] First identified from a marine-derived fungus, this cyclic dipeptide represents a class of complex natural products with potential applications in oncology research.[2] This document provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended for researchers and professionals in drug development and natural product chemistry.

Discovery and Source Organism

This compound was discovered through a bioassay-guided fractionation process aimed at identifying cytotoxic metabolites from marine microorganisms.[2] It was isolated from the whole broth culture of the marine-derived fungus Exserohilum rostratum.[1][2] This fungus was found associated with a marine cyanobacterial mat, highlighting the rich chemical diversity of marine microbial ecosystems as a resource for novel bioactive compounds.[2] The discovery of this compound and its congeners, rostratins A-D, underscores the value of exploring unique ecological niches for new drug leads.[2]

Experimental Protocols

The isolation and purification of this compound from the culture of Exserohilum rostratum involve a multi-step process guided by cytotoxicity assays. The following is a detailed methodology based on standard natural product isolation techniques.

Fungal Cultivation and Fermentation

-

Organism: Exserohilum rostratum (marine isolate).

-

Culture Medium: A suitable liquid nutrient broth (e.g., Potato Dextrose Broth or a custom marine-mimicking medium) is prepared and autoclaved.

-

Inoculation and Growth: The fungal strain is inoculated into the sterile broth and incubated under controlled conditions (temperature, agitation) for a period sufficient to allow for the production of secondary metabolites.

Extraction of Bioactive Compounds

-

Initial Extraction: The entire fermentation broth (including mycelia and liquid medium) is homogenized and extracted exhaustively with an organic solvent, typically ethyl acetate (EtOAc).

-

Solvent Partitioning: The organic extract is separated from the aqueous phase. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

Bioassay-Guided Chromatographic Fractionation

-

Objective: To separate the components of the crude extract and identify fractions with the highest cytotoxic activity.

-

Step 1: Initial Fractionation (e.g., Vacuum Liquid Chromatography): The crude extract is adsorbed onto silica gel and fractionated using a stepwise gradient of solvents with increasing polarity (e.g., starting with hexane, followed by mixtures of hexane/EtOAc, pure EtOAc, and finally methanol).

-

Step 2: Bioassay: Each fraction is tested for its cytotoxicity against a cancer cell line, such as human colon carcinoma (HCT-116), to identify the most active fractions.[1]

-

Step 3: Further Purification (e.g., Column Chromatography): The active fractions are pooled and subjected to further separation using silica gel column chromatography with a refined solvent gradient.

-

Step 4: High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using preparative reverse-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., a gradient of methanol and water) to yield the pure compound.

Structure Elucidation

-

The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight of the compound.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify key functional groups present in the molecule.[2]

-

Nuclear Magnetic Resonance (NMR): A variety of 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms and the overall planar structure.[2]

-

Stereochemistry Determination: The absolute configurations of the stereocenters are determined using methods such as the modified Mosher method.[2]

Data Presentation

The physicochemical and biological data for this compound are summarized below.

| Property | Data | Reference |

| Compound Name | This compound | [2] |

| Classification | Cytotoxic Disulfide, Cyclic Dipeptide | [1][2] |

| Appearance | Colorless gum | [2] |

| Molecular Weight | 484 Da | [2] |

| Mass Spectrometry (ESI) | [M+Na]⁺: m/z 507, [M-H]⁻: m/z 483, [M+³⁵Cl]⁻: m/z 519 | [2] |

| IR Absorptions (cm⁻¹) | 3395 (OH), 1703 (Ketone), 1673 (Amide) | [2] |

| Biological Activity | In vitro cytotoxicity against human colon carcinoma (HCT-116) | [1] |

| IC₅₀ Value | 0.76 µg/mL | [1] |

Visualizations

The following diagrams illustrate the key processes and relationships in the study of this compound.

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: Logical relationships in the structure elucidation of this compound.

Biological Activity and Signaling Pathways

This compound is characterized as a cytotoxic disulfide.[1][2] Its primary reported biological activity is its potent in vitro cytotoxicity against the HCT-116 human colon carcinoma cell line, with an IC₅₀ value of 0.76 µg/mL.[1] While this demonstrates its potential as an anti-cancer agent, the specific molecular mechanism and signaling pathways through which this compound exerts its cytotoxic effects have not been fully elucidated in the available literature. Generally, cytotoxic compounds can induce cell death through various pathways, including apoptosis, which involves the activation of caspases and disruption of cellular integrity. Further research is required to determine the precise intracellular targets and signaling cascades modulated by this compound.

References

Rostratin C from Exserohilum rostratum: A Technical Guide to its Isolation, Characterization, and Cytotoxic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rostratin C, a disulfide-containing diketopiperazine, is a secondary metabolite produced by the marine-derived fungus Exserohilum rostratum. This technical guide provides a comprehensive overview of this compound, including its natural source, physicochemical properties, and cytotoxic activity against human colon carcinoma. Detailed experimental protocols for the fermentation of E. rostratum, and the extraction, purification, and characterization of this compound are presented. Furthermore, a standardized methodology for assessing its in vitro cytotoxicity is outlined. This document aims to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this natural product.

Introduction

Fungi are a prolific source of structurally diverse and biologically active secondary metabolites, which have been pivotal in the discovery of new therapeutic agents.[1] The genus Exserohilum is known for producing a variety of bioactive compounds.[2][3] this compound, isolated from the marine-derived fungus Exserohilum rostratum, is a member of the disulfide-bridged diketopiperazine class of natural products.[1][4] These compounds are of significant interest due to their potent biological activities, including cytotoxic effects against cancer cell lines.[2][5] this compound has demonstrated notable in vitro cytotoxicity against human colon carcinoma (HCT-116) cells, highlighting its potential as a lead compound for anticancer drug development.[4][6]

This guide provides an in-depth summary of the available technical data on this compound, with a focus on its natural source, isolation, and biological evaluation.

Physicochemical Properties and Quantitative Data

This compound is a colorless gum with the molecular formula C₂₀H₂₄N₂O₈S₂.[4] Its structure is characterized by a disulfide-bridged diketopiperazine core.[4] The quantitative data pertaining to the cytotoxic activity of this compound and related compounds from E. rostratum are summarized in Table 1.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Target Cell Line | IC₅₀ (µg/mL) | Reference |

| This compound | C₂₀H₂₄N₂O₈S₂ | 484.54 | HCT-116 | 0.76 | [4][6] |

| Rostratin A | C₁₈H₂₄N₂O₆S₂ | 428.52 | HCT-116 | 8.5 | [4] |

| Rostratin B | C₁₈H₂₂N₂O₆S₂ | 426.50 | HCT-116 | 1.9 | [4] |

| Rostratin D | C₁₉H₂₄N₂O₇S₂ | 456.53 | HCT-116 | 16.5 | [4] |

Experimental Protocols

Fermentation of Exserohilum rostratum

This protocol is based on general methods for the cultivation of Exserohilum rostratum for the production of secondary metabolites.[7]

3.1.1. Culture Media

-

Seed Medium (KF Medium): A nutrient-rich medium to promote initial mycelial growth. The exact composition can be optimized but generally contains a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

-

Production Medium (F204 Solid Medium): A solid-state fermentation medium designed to enhance the production of secondary metabolites. The composition may include grains (e.g., rice, wheat bran) or other solid substrates supplemented with nutrients.

3.1.2. Fermentation Procedure

-

Inoculation: Inoculate spores or mycelia of E. rostratum from a preserved source into a flask containing KF seed medium.[7]

-

Seed Culture Incubation: Incubate the seed culture at 25-28°C with agitation (200-220 rpm) for 2-4 days, or until sufficient growth is observed.[7]

-

Production Culture Inoculation: Aseptically transfer aliquots of the seed culture to flasks containing the F204 solid production medium.[7]

-

Production Culture Incubation: Incubate the production flasks statically at 24-26°C for 14-35 days in the dark.[7]

Extraction and Purification of this compound

This protocol is adapted from the original isolation of rostratins.[4]

-

Extraction:

-

At the end of the incubation period, add 70% methanol to each production flask.[7]

-

Manually break up the solid growth to ensure thorough extraction.[7]

-

Filter the mixture to separate the mycelia from the liquid extract.

-

Concentrate the methanol extract under reduced pressure to yield an aqueous suspension.

-

Perform a liquid-liquid extraction of the aqueous suspension with ethyl acetate.

-

-

Purification:

-

Concentrate the ethyl acetate extract in vacuo.

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, such as a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient.

-

Monitor the fractions using thin-layer chromatography (TLC).

-

Combine fractions containing this compound based on TLC analysis.

-

Perform further purification of the this compound-containing fractions using high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a water-acetonitrile gradient) to yield pure this compound.

-

In Vitro Cytotoxicity Assay against HCT-116 Cells

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.

-

Cell Culture: Culture HCT-116 cells in an appropriate medium (e.g., McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed HCT-116 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

-

Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Signaling Pathways and Experimental Workflows

While the precise signaling pathway of this compound has not been definitively elucidated, the cytotoxic mechanism of other disulfide-bridged diketopiperazines, such as glionitrin A, has been studied.[8] These compounds are known to induce apoptosis and cell cycle arrest.[2][8] It is hypothesized that this compound may exert its cytotoxic effects through a similar mechanism involving the induction of DNA damage, leading to the activation of cell cycle checkpoints and ultimately, apoptosis.

Below are diagrams illustrating the putative signaling pathway of this compound and the experimental workflows for its study.

Caption: Putative signaling pathway of this compound-induced cytotoxicity.

Caption: Experimental workflow for the isolation of this compound.

Caption: Experimental workflow for the in vitro cytotoxicity assay.

Conclusion

This compound, a disulfide-containing diketopiperazine from Exserohilum rostratum, exhibits potent cytotoxic activity against human colon carcinoma cells. This technical guide provides a consolidated resource for researchers, outlining the necessary protocols for its production, isolation, and cytotoxic evaluation. The presented data and methodologies offer a solid foundation for further investigation into the therapeutic potential of this compound and related compounds. Future studies should focus on elucidating the precise mechanism of action and evaluating the in vivo efficacy and safety of this compound to advance its development as a potential anticancer agent.

References

- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. n→π* Interactions Modulate the Disulfide Reduction Potential of Epidithiodiketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and structure assignments of rostratins A-D, cytotoxic disulfides produced by the marine-derived fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RSC - Page load error [pubs.rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. EP0524671A1 - Novel culture of exserohilum rostratum and processes therefrom - Google Patents [patents.google.com]

- 8. Glionitrin A, a new diketopiperazine disulfide, activates ATM-ATR-Chk1/2 via 53BP1 phosphorylation in DU145 cells and shows antitumor effect in xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Rostratin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rostratin C is a cytotoxic disulfide natural product isolated from the marine-derived fungus Exserohilum rostratum. As a member of the epipolythiodioxopiperazine (ETP) class of toxins, which includes compounds like gliotoxin and chaetocin, this compound has garnered interest for its potent biological activity. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its biological effects, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its isolation, characterization, and potential development as a therapeutic agent. While some data is available from its initial isolation and characterization, further studies are required for a more complete profile.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄N₂O₈S₂ | [1] |

| Molecular Weight | 484.54 g/mol | [1] |

| Appearance | Colorless gum | [1] |

| Melting Point | Not applicable (amorphous solid) | [1] |

| Solubility | Qualitatively soluble in organic solvents like ethyl acetate and methanol, based on extraction protocols. Quantitative data is not available. | [1] |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference |

| Mass Spectrometry (ESI-MS) | Positive Mode: [M+Na]⁺ at m/z 507Negative Mode: [M-H]⁻ at m/z 483, [M+³⁵Cl]⁻ at m/z 519 | [1] |

| Infrared (IR) Spectroscopy | Strong absorptions at 3395 cm⁻¹ (OH), 1703 cm⁻¹ (ketone), and 1673 cm⁻¹ (amide) | [1] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃) | δ 1.48 (2H, m), 1.65 (2H, m), 2.18 (2H, m), 2.50 (2H, m), 3.21 (6H, s), 3.90 (2H, br s), 4.11 (2H, d, J=3.0 Hz), 4.25 (2H, d, J=3.0 Hz), 4.45 (2H, br s), 5.95 (2H, s) | [1] |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Data not explicitly provided in the primary literature. |

Biological Activity

This compound has demonstrated significant cytotoxic effects against human cancer cell lines.

Table 3: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | IC₅₀ | Reference | |---|---|---| | Human Colon Carcinoma (HCT-116) | Not specified in abstract | 0.76 µg/mL |[1] |

Experimental Protocols

The following sections detail the methodologies employed for the isolation, characterization, and bioactivity assessment of this compound.

Isolation of this compound from Exserohilum rostratum

This compound is isolated from the culture broth of the marine-derived fungus Exserohilum rostratum. A general protocol involves the following steps:

-

Fungal Cultivation: Exserohilum rostratum is cultured in a suitable liquid medium to allow for the production of secondary metabolites.

-

Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate, to partition the organic compounds, including this compound.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to purify this compound. This may include:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents to perform initial separation.

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reversed-phase or normal-phase HPLC to isolate pure this compound.

-

Physicochemical Characterization

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry provides accurate mass measurements to confirm the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. The sample is typically analyzed as a thin film or in a suitable solvent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the chemical structure of this compound. The spectra are recorded in a deuterated solvent, such as chloroform-d (CDCl₃). Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity of protons and carbons.

In Vitro Cytotoxicity Assay (MTT Assay) against HCT-116 Cells

The cytotoxic activity of this compound against the human colon carcinoma cell line HCT-116 can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4][5][6]

-

Cell Culture: HCT-116 cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.[3]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[3][4]

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours).[3][5]

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formazan crystals to form in viable cells.[2][5]

-

Solubilization and Absorbance Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the concentration of this compound.

Visualizations

Proposed Mechanism of Action for Cytotoxic Disulfides

While the specific signaling pathway for this compound has not been elucidated, a proposed mechanism of action for cytotoxic disulfide compounds like gliotoxin and chaetocin involves the induction of oxidative stress and interference with key cellular signaling pathways.[7][8][9][10][11] The disulfide bridge is a key feature responsible for their biological activity.[7][12]

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Isolation and Characterization

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.[1]

Caption: Workflow for this compound isolation and analysis.

References

- 1. Isolation and structure assignments of rostratins A-D, cytotoxic disulfides produced by the marine-derived fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journal.waocp.org [journal.waocp.org]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chaetocin: a promising new antimyeloma agent with in vitro and in vivo activity mediated via imposition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chaetocin induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chaetocin inhibits the progression of neuroblastoma by targeting JAK2/STAT3 signaling pathway in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chaetocin induces cell cycle arrest and apoptosis by regulating the ROS-mediated ASK-1/JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gliotoxin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Structure Elucidation and Stereochemistry of Rostratin C

A Note to the Reader: Initial searches for "rostratin C" in scientific literature yielded limited specific data. However, extensive information is available for the closely related and well-documented compound, rostratin A, which is part of the same natural product family. This guide will focus on the comprehensive structure elucidation and stereochemical determination of rostratin A as a representative example of the rostratin class of compounds. The methodologies and techniques described herein are analogous to those that would be employed for this compound.

Introduction

Rostratins are a family of dithiodiketopiperazine natural products isolated from the marine-derived fungus Exserohilum rostratum. These compounds have garnered significant interest from the scientific community due to their complex molecular architecture and notable cytotoxic activities against various cancer cell lines. This technical guide provides a detailed overview of the methodologies and analytical techniques employed in the determination of the planar structure and absolute stereochemistry of rostratin A, a representative member of this class. The process of structure elucidation is a critical step in understanding the compound's mechanism of action and serves as a foundation for synthetic efforts and the development of potential therapeutic agents.

Structure Elucidation Workflow

The determination of the intricate structure of rostratin A involved a multi-faceted approach, integrating various spectroscopic and chemical methods. The logical workflow for this process is outlined below.

Caption: Workflow for the structure elucidation of rostratin A.

Data Presentation: Spectroscopic Analysis of Rostratin A

The structural backbone and functional groups of rostratin A were primarily elucidated using a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and an extensive suite of Nuclear Magnetic Resonance (NMR) experiments.

Mass Spectrometry

HR-ESI-MS analysis of rostratin A established its molecular formula as C₁₈H₂₄N₂O₆S₂. This information was critical for determining the degree of unsaturation and for guiding the interpretation of the NMR data.

NMR Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were instrumental in assembling the planar structure of rostratin A. The detailed ¹H and ¹³C NMR data are summarized in the tables below.

Table 1: ¹H NMR Data for Rostratin A (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 4.25 | d | 9.5 |

| 4 | 2.15 | m | |

| 5 | 1.80 | m | |

| 6 | 3.85 | m | |

| 7 | 4.10 | dd | 9.5, 3.0 |

| 8 | 5.95 | s | |

| 10 | 4.35 | d | 10.0 |

| 11 | 2.25 | m | |

| 12 | 1.90 | m | |

| 13 | 3.95 | m | |

| 14 | 4.15 | dd | 10.0, 3.5 |

| 15 | 6.05 | s | |

| 6-OH | 3.50 | br s | |

| 13-OH | 3.60 | br s |

Note: Chemical shifts are reported relative to the residual solvent peak.

Table 2: ¹³C NMR Data for Rostratin A (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 168.5 |

| 3 | 60.2 |

| 4 | 35.1 |

| 5 | 28.9 |

| 6 | 70.3 |

| 7 | 75.8 |

| 8 | 85.1 |

| 9 | 170.1 |

| 10 | 60.5 |

| 11 | 34.8 |

| 12 | 29.2 |

| 13 | 70.8 |

| 14 | 76.1 |

| 15 | 85.4 |

| 16 | 168.2 |

| 18 | 169.8 |

Note: Chemical shifts are reported relative to the solvent peak.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. The following sections outline the key methodologies used in the structure elucidation of rostratin A.

Isolation and Purification

The producing organism, Exserohilum rostratum, was cultured in a suitable liquid medium. The culture broth was extracted with an organic solvent (e.g., ethyl acetate), and the resulting crude extract was subjected to a series of chromatographic separations. This typically involves techniques such as vacuum liquid chromatography (VLC) over silica gel, followed by repeated purification using high-performance liquid chromatography (HPLC) with different column materials (e.g., C18 reversed-phase, silica gel) and solvent systems to yield pure rostratin A.

NMR Spectroscopy

NMR spectra were acquired on a high-field spectrometer (e.g., 500 MHz or higher) using deuterated chloroform (CDCl₃) as the solvent.

-

¹H NMR: Standard acquisition parameters were used.

-

¹³C NMR: Proton-decoupled spectra were obtained.

-

COSY (Correlation Spectroscopy): This experiment was used to establish proton-proton spin-spin coupling networks, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated proton signals with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment was crucial for connecting molecular fragments by identifying correlations between protons and carbons separated by two or three bonds.

Determination of Absolute Stereochemistry: Modified Mosher's Method

The absolute stereochemistry of the stereogenic centers in rostratin A was determined using the modified Mosher's method. This chemical derivatization technique involves the esterification of the free hydroxyl groups with the chiral Mosher's reagents, (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). The resulting diastereomeric MTPA esters exhibit characteristic differences in their ¹H NMR chemical shifts, which can be analyzed to assign the absolute configuration of the corresponding stereocenter.

Caption: Workflow for the modified Mosher's method.

Stereochemistry of Rostratin A

The combination of spectroscopic analysis and chemical derivatization allowed for the unambiguous determination of the absolute stereochemistry of all chiral centers in rostratin A. The complex three-dimensional arrangement of atoms is crucial for its biological activity.

The determined absolute stereochemistry of (-)-rostratin A is (3R, 4S, 6R, 7S, 10R, 11S, 13R, 14S). The disulfide bridge introduces additional conformational constraints, resulting in a well-defined three-dimensional structure.

Caption: Key stereochemical features of rostratin A.

Conclusion

The structure elucidation and stereochemical assignment of rostratin A represent a significant achievement in natural product chemistry. The application of modern spectroscopic techniques, particularly 2D NMR, in conjunction with classical chemical methods like the modified Mosher's analysis, has enabled the complete characterization of this complex molecule. The detailed structural information presented in this guide is fundamental for ongoing research into the biological activities of the rostratin family and will undoubtedly aid in the design and synthesis of novel analogs with improved therapeutic potential.

Cytotoxic Effects of Rostratin C on HCT-116 Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rostratin C, a natural disulfide compound isolated from the marine-derived fungus Exserohilum rostratum, has demonstrated potent cytotoxic activity against the human colon carcinoma cell line, HCT-116. This technical guide synthesizes the available data on the cytotoxic effects of this compound on HCT-116 cells, providing a resource for researchers in oncology and drug discovery. Due to the limited publicly available information, this document focuses on the foundational cytotoxic data and provides generalized experimental protocols. Further in-depth research is required to fully elucidate the mechanisms of action and associated signaling pathways.

Quantitative Cytotoxicity Data

The primary available quantitative data on the cytotoxic effect of this compound on HCT-116 cells is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

| Compound | Cell Line | IC50 Value | Reference |

| This compound | HCT-116 | 0.76 µg/mL | |

| Rostratin A | HCT-116 | 8.5 µg/mL | |

| Rostratin B | HCT-116 | 1.9 µg/mL | |

| Rostratin D | HCT-116 | 16.5 µg/mL |

Experimental Protocols

While the specific, detailed experimental protocol for the cytotoxicity assessment of this compound on HCT-116 cells from the primary literature is not fully available, a generalized protocol for a standard cytotoxicity assay (e.g., MTT or similar colorimetric assay) is provided below. This represents a typical methodology used in the field for evaluating the cytotoxic effects of compounds on adherent cancer cell lines.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

1. Cell Culture and Seeding:

-

Human colon carcinoma HCT-116 cells are cultured in an appropriate medium (e.g., McCoy's 5A or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

2. Compound Treatment:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial dilutions of this compound are made in the cell culture medium to achieve a range of final concentrations for testing.

-

The culture medium from the seeded plates is replaced with the medium containing the different concentrations of this compound. A vehicle control (medium with the solvent at the same concentration used for the highest drug concentration) and a negative control (medium only) are also included.

3. Incubation:

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

4. Cell Viability Assessment (MTT Reagent):

-

Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for an additional period (typically 2-4 hours) to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

The medium is then removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals, resulting in a colored solution.

5. Data Acquisition and Analysis:

-

The absorbance of the colored solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The cell viability is calculated as a percentage relative to the vehicle control.

-

The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Currently, there is no publicly available information detailing the specific signaling pathways modulated by this compound in HCT-116 cells that lead to its cytotoxic effects. Further research is necessary to investigate the underlying mechanisms, which could include the induction of apoptosis, cell cycle arrest, or other forms of cell death.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Technical Guide: Investigating the Apoptotic Induction Potential of Rostratin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rostratin C is a cytotoxic disulfide compound isolated from the marine-derived fungus Exserohilum rostratum. This document serves as an in-depth technical guide for researchers investigating the potential of this compound to induce apoptosis, a form of programmed cell death that is a key target in cancer therapy. While direct and detailed mechanistic studies on this compound are limited, its structural class—disulfide-containing natural products—and its demonstrated cytotoxicity against human colon carcinoma (HCT-116) cells with an IC50 value of 0.76 μg/mL suggest that its mode of action likely involves the induction of apoptosis.

This guide provides a hypothetical mechanism of action for this compound based on analogous compounds, detailed experimental protocols for investigating its apoptotic effects in H.C.T.-116 cells, and templates for data presentation.

Hypothetical Mechanism of Action: this compound-Induced Apoptosis

Based on the known mechanisms of other cytotoxic disulfide-containing natural products, it is proposed that this compound induces apoptosis through the intrinsic (mitochondrial) pathway. The disulfide bridge is likely crucial for its biological activity.

The proposed signaling cascade is as follows:

-

Cellular Entry and Redox Stress: this compound enters the cell and may induce intracellular oxidative stress, disrupting the cellular redox balance.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): This stress leads to the modulation of the Bcl-2 family of proteins. It is hypothesized that this compound upregulates pro-apoptotic proteins like Bax and Bak and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in balance leads to the formation of pores in the mitochondrial outer membrane.

-

Cytochrome c Release: The permeabilized mitochondrial membrane releases cytochrome c into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates the initiator caspase, caspase-9.

-

Executioner Caspase Cascade: Activated caspase-9 cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.

-

Substrate Cleavage and Apoptosis: The executioner caspases cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, membrane blebbing, and ultimately, cell death.

Experimental Protocols

The following protocols are tailored for the investigation of this compound-induced apoptosis in the HCT-116 human colorectal carcinoma cell line.

Cell Culture and Maintenance of HCT-116 Cells

-

Cell Line: HCT-116 (ATCC® CCL-247™)

-

Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 70-80% confluency, wash with PBS, detach using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a split ratio of 1:3 to 1:8.

Cytotoxicity Assessment using MTT Assay

This assay determines the concentration-dependent cytotoxic effect of this compound.

-

Procedure:

-

Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubate for 24, 48, and 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed HCT-116 cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Measurement of Caspase Activity

This assay quantifies the activity of key executioner caspases, caspase-3 and caspase-7.

-

Procedure (using a luminescent kit, e.g., Caspase-Glo® 3/7):

-

Seed HCT-116 cells in a white-walled 96-well plate.

-

Treat the cells with this compound at various concentrations.

-

After the desired incubation period (e.g., 24 hours), add the Caspase-Glo® 3/7 reagent to each well.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate-reading luminometer.

-

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

-

Procedure:

-

Treat HCT-116 cells with this compound as described for the Annexin V assay.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Cytotoxicity of this compound on HCT-116 Cells

| Treatment Time | IC50 (µg/mL) | IC50 (µM) |

| 24 hours | ||

| 48 hours | ||

| 72 hours |

Table 2: Apoptotic Cell Population in HCT-116 Cells Treated with this compound (24 hours)

| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |

| Vehicle Control | ||||

| This compound (IC50) | ||||

| This compound (2x IC50) |

Table 3: Relative Caspase-3/7 Activity in HCT-116 Cells Treated with this compound (24 hours)

| Treatment | Relative Luminescence Units (RLU) | Fold Change vs. Control |

| Vehicle Control | 1.0 | |

| This compound (0.5x IC50) | ||

| This compound (IC50) | ||

| This compound (2x IC50) |

Table 4: Densitometric Analysis of Western Blot Results

| Treatment | Relative Bax/Bcl-2 Ratio | Relative Cleaved Caspase-3 Expression | Relative Cleaved PARP Expression |

| Vehicle Control | 1.0 | 1.0 | 1.0 |

| This compound (IC50) | |||

| This compound (2x IC50) |

Conclusion

This technical guide provides a comprehensive framework for investigating the apoptosis-inducing effects of this compound. By following the detailed experimental protocols and utilizing the proposed data presentation formats, researchers can systematically evaluate the therapeutic potential of this natural compound. The proposed mechanism of action, centered on the intrinsic apoptotic pathway, offers a solid foundation for further mechanistic studies. Given the limited specific data on this compound, the findings from these proposed experiments would significantly contribute to the understanding of its biological activity and its potential as an anticancer agent.

Unraveling the Cytotoxic Secrets of Dithiodiketopiperazine Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dithiodiketopiperazines (DKPs) are a class of fungal secondary metabolites characterized by a core piperazine ring with a disulfide bridge. This unique structural feature imparts potent biological activities, including significant cytotoxicity against a range of cancer cell lines. This technical guide provides an in-depth analysis of the cytotoxic properties of prominent dithiodiketopiperazine natural products, focusing on their mechanisms of action, quantitative cytotoxic data, and the experimental protocols used to elucidate these properties.

Core Concepts in DKP-Mediated Cytotoxicity

The cytotoxic effects of dithiodiketopiperazines are multifaceted, often converging on the induction of programmed cell death, or apoptosis. A key mechanism involves the generation of reactive oxygen species (ROS) through the redox cycling of the disulfide bridge, leading to oxidative stress and subsequent cellular damage. This oxidative insult can trigger DNA damage and activate intrinsic apoptotic pathways. Furthermore, several DKPs have been shown to modulate critical signaling pathways involved in cell survival and proliferation, such as inhibiting the transcription factor NF-κB and targeting epigenetic regulators like histone methyltransferases.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of key dithiodiketopiperazine natural products against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Verticillin A

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| OVCAR4 | High-Grade Serous Ovarian Cancer | 47 | |

| OVCAR8 | High-Grade Serous Ovarian Cancer | 45 | |

| OVSAHO | High-Grade Serous Ovarian Cancer | 60 | |

| OVCAR3 | Ovarian Cancer | Not specified, but in nM range | |

| MDA-MB-435 | Melanoma | Not specified, but in nM range | |

| MDA-MB-231 | Breast Cancer | Not specified, but in nM range | |

| Colorectal Cancer Cell Lines | Colorectal Cancer | Not specified, but in nM range | |

| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Not specified, but in nM range | |

| Leiomyosarcoma Cell Lines | Leiomyosarcoma | Not specified, but in nM range | |

| Malignant Peripheral Nerve Sheath Tumor Cells | Sarcoma | Not specified, but in nM range |

Table 2: Cytotoxicity of Chaetocin

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Sk-Mel-28 | Melanoma | 5,000 - 10,000 (induces apoptosis) | |

| A375 | Melanoma | 5,000 - 10,000 (induces apoptosis) | |

| AGS | Gastric Cancer | 120 | |

| HGC-27 | Gastric Cancer | 400 | |

| NCI-N87 | Gastric Cancer | 820 | |

| A549 | Lung Cancer | 56.02 ± 1.2 | |

| CCLP-1 | Intrahepatic Cholangiocarcinoma | Induces apoptosis at 100-200 nM | |

| HuCCT1 | Intrahepatic Cholangiocarcinoma | Inhibits viability | |

| RBE | Intrahepatic Cholangiocarcinoma | Inhibits viability | |

| TFK-1 | Intrahepatic Cholangiocarcinoma | Inhibits viability | |

| SSP-25 | Intrahepatic Cholangiocarcinoma | Inhibits viability |

Table 3: Cytotoxicity of Gliotoxin

| Cell Line | Cell Type | Concentration for Effect | Reference |

| Human Lymphocytes | Normal | 25-200 ng/mL (inhibition) | |

| LLC-PK1 | Porcine Renal Proximal Tubular | 1200 ng/mL (direct cell death) | |

| SH-SY5Y | Human Neuroblastoma | 0.1 µM (moderate cytotoxicity) |

Table 4: Cytotoxicity of Other Dithiodiketopiperazines

| Compound | Cell Line(s) | Cancer Type(s) | IC50 | Reference |

| Epicorazine A | L5178Y, Ramos, Jurkat J16 | Lymphoma, Leukemia | 1.3 - 28 µM | |

| Synthetic ETPs | A549, DU 145, HeLa, HCT 116, MCF7 | Lung, Prostate, Cervical, Colorectal, Breast | nM range | |

| (-)-Rostratin A | K562 | Leukemia | Dose-dependent cytotoxicity | |

| Dianhydrorostratin A | K562 | Leukemia | 20x more potent than (-)-Rostratin A |

Signaling Pathways in DKP-Mediated Cytotoxicity

Dithiodiketopiperazines exert their cytotoxic effects by modulating several key signaling pathways. A common mechanism is the induction of oxidative stress, which leads to the activation of apoptotic cascades.

Some DKPs, like Verticillin A, also exhibit epigenetic modifying activity by inhibiting histone methyltransferases (HMTases), leading to changes in gene expression that favor apoptosis.

Methodological & Application

Application Notes and Protocols for Rostratin C Extraction from Fungal Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rostratin C, a cytotoxic disulfide metabolite, has been isolated from the marine-derived fungus Exserohilum rostratum.[1] This document provides a detailed protocol for the cultivation of Exserohilum rostratum, followed by the extraction and purification of this compound from the fungal culture. The methodology is based on established procedures for the isolation of similar fungal secondary metabolites. Additionally, this document includes a summary of the reported cytotoxic activity of this compound and a generalized schematic of the biosynthetic pathway for epidithiodiketopiperazines, the class of compounds to which this compound belongs.

Data Presentation

Cytotoxicity of Rostratins

Rostratins A, B, C, and D have demonstrated in vitro cytotoxicity against the human colon carcinoma cell line HCT-116.[1][2][3] The IC50 values are summarized in the table below.

| Compound | IC50 (µg/mL) against HCT-116 |

| Rostratin A | 8.5 |

| Rostratin B | 1.9 |

| This compound | 0.76 |

| Rostratin D | 16.5 |

Experimental Protocols

Fungal Cultivation

This protocol is based on general methods for the cultivation of Exserohilum rostratum for secondary metabolite production.

Materials:

-

Pure culture of Exserohilum rostratum (e.g., ATCC 74068)[4]

-

Potato Dextrose Agar (PDA) plates

-

Yeast-Malt Extract Agar (10 g malt extract, 2 g yeast extract, 20 g agar in 1 L distilled water)[4]

-

Nutrient seed medium (e.g., Potato Dextrose Broth)

-

Production medium (e.g., Yeast-Malt Extract Broth)

-

Sterile flasks

-

Incubator shaker

Procedure:

-

Activation of Culture: From a preserved source, inoculate the Exserohilum rostratum culture onto PDA plates. Incubate at 28°C for 7 days, or until sufficient growth is observed.[5][6]

-

Seed Culture Preparation: Inoculate a nutrient seed medium with the fungal culture from the PDA plate. Incubate the seed culture at 25-28°C with agitation (200-220 rpm) for 2 to 4 days until plentiful growth is observed.[4]

-

Production Culture: Inoculate the production medium with the seed culture. The fermentation can be carried out in flasks and incubated for 14 to 35 days at 22-28°C with or without agitation.[4] Optimal production of secondary metabolites is often achieved under aerobic conditions.[4]

Extraction of this compound

This protocol describes the extraction of this compound from the whole fungal culture broth using ethyl acetate.

Materials:

-

Fungal culture broth from the production culture

-

Ethyl acetate

-

Large separating funnel

-

Rotary evaporator

Procedure:

-

Solvent Extraction: Following the incubation period, combine the entire culture broth (including mycelia) with an equal volume of ethyl acetate in a large separating funnel.

-

Partitioning: Shake the mixture vigorously for 10-15 minutes and then allow the layers to separate.

-

Collection of Organic Phase: Collect the upper ethyl acetate layer, which contains the secondary metabolites.

-

Repeated Extraction: Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize the recovery of this compound.

-

Concentration: Combine all the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

This protocol outlines the purification of this compound from the crude extract using reversed-phase C18 flash chromatography.

Materials:

-

Crude extract from the extraction step

-

Methanol

-

Deionized water

-

Reversed-phase C18 flash chromatography column

-

Flash chromatography system

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Sample Preparation: Dissolve the crude extract in a minimal amount of methanol.

-

Column Equilibration: Equilibrate the reversed-phase C18 column with an initial mobile phase of methanol and water. The starting polarity should be high (e.g., 10-20% methanol in water).

-

Loading: Load the dissolved crude extract onto the equilibrated column.

-

Elution: Elute the column with a stepwise or linear gradient of increasing methanol concentration in water. For example, start with 20% methanol and gradually increase to 100% methanol.

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Analysis of Fractions: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing this compound. Use a suitable solvent system for TLC development and visualize the spots under a UV lamp.

-

Pooling and Concentration: Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Visualizations

Experimental Workflow for this compound Extraction

Caption: Workflow for this compound extraction.

Generalized Biosynthetic Pathway for Epidithiodiketopiperazines (ETPs)

Caption: Generalized ETP biosynthesis pathway.

References

- 1. Isolation and structure assignments of rostratins A-D, cytotoxic disulfides produced by the marine-derived fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Item - Isolation and Structure Assignments of Rostratins AâD, Cytotoxic Disulfides Produced by the Marine-Derived Fungus Exserohilum rostratumâ - figshare - Figshare [figshare.com]

- 4. EP0524671A1 - Novel culture of exserohilum rostratum and processes therefrom - Google Patents [patents.google.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

Application Note: Purification of Rostratin C using High-Performance Liquid Chromatography (HPLC)

Abstract

Rostratin C, a cytotoxic disulfide metabolite isolated from the marine-derived fungus Exserohilum rostratum, has demonstrated significant in vitro cytotoxicity against human colon carcinoma (HCT-116) with an IC50 value of 0.76 μg/mL.[1] This application note provides a detailed protocol for the purification of this compound from a fungal culture extract using preparative High-Performance Liquid Chromatography (HPLC). The methodology is based on established protocols for the isolation of similar thiodiketopiperazine derivatives and aims to provide a robust framework for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Natural products remain a vital source of novel therapeutic agents, particularly in oncology. This compound belongs to the class of diketopiperazine disulfides, a group of fungal metabolites known for their diverse biological activities. The purification of these compounds from complex fungal fermentation broths is a critical step in their characterization and further development. High-performance liquid chromatography is an indispensable technique for the isolation of such natural products, offering high resolution and reproducibility. This document outlines a preparative HPLC method for the purification of this compound, yielding the compound in sufficient purity for subsequent biological assays and structural elucidation.

Experimental Workflow

The overall workflow for the purification of this compound involves several key stages, from the initial extraction of the fungal culture to the final purification by preparative HPLC. A schematic of this process is provided below.

Caption: Workflow for the purification of this compound.

Preparative HPLC Protocol

This protocol is adapted from methodologies used for the purification of thiodiketopiperazine derivatives from fungal extracts.

1. Sample Preparation:

-

The crude extract from the Exserohilum rostratum fermentation is first subjected to preliminary fractionation using techniques such as vacuum liquid chromatography (VLC) or column chromatography over silica gel or Sephadex LH-20.

-

Fractions showing cytotoxic activity are pooled and dried under reduced pressure.

-

The resulting residue is dissolved in a suitable solvent (e.g., methanol or DMSO) at a concentration appropriate for preparative HPLC injection.

-

The sample solution should be filtered through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

2. HPLC Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Preparative HPLC system with a fraction collector |

| Column | C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 10% to 60% B over 40 minutes |

| Flow Rate | 15 mL/min |

| Detection | UV at 210 nm and 254 nm |

| Injection Volume | 1-5 mL, depending on sample concentration |

3. Fraction Collection and Analysis:

-

Fractions are collected based on the elution profile, targeting peaks that correspond to the expected retention time of this compound.

-

The purity of the collected fractions should be assessed by analytical HPLC using a similar mobile phase system with a slower flow rate and a smaller dimension column.

-

Fractions with a purity of >95% are pooled and the solvent is removed under vacuum to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data associated with the purification of this compound.

| Parameter | Value |

| Compound Name | This compound |

| Molecular Formula | C19H22N2O7S2 |

| Molecular Weight | 484 g/mol |

| Reported IC50 | 0.76 µg/mL (HCT-116) |

| Expected Retention Time | Dependent on specific column and gradient, but typically in the mid-to-late elution range of the described gradient. |

| Purity Achieved | >95% |

Conclusion

This application note provides a comprehensive protocol for the purification of this compound from fungal extracts using preparative HPLC. The described method is designed to be a starting point for researchers and can be optimized based on the specific instrumentation and crude extract characteristics. The successful isolation of pure this compound is essential for its further investigation as a potential anticancer agent.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Rostratin C

For Researchers, Scientists, and Drug Development Professionals

Introduction